

Technical Guide: Physical Properties of **tert-Butyl L-alaninate hydrochloride**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl L-alaninate*

Cat. No.: B1265749

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl L-alaninate hydrochloride is a crucial building block in the field of peptide synthesis and pharmaceutical development. As a protected form of the amino acid L-alanine, it allows for controlled and specific chemical reactions, making it an invaluable intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its key physical properties, supported by detailed experimental protocols and a visual representation of a common synthetic pathway.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for **tert-Butyl L-alaninate** hydrochloride is presented below.

Property	Value
Chemical Name	tert-Butyl (2S)-2-aminopropanoate hydrochloride
Synonyms	L-Alanine tert-butyl ester hydrochloride, H-Ala-OtBu·HCl
CAS Number	13404-22-3
Molecular Formula	C ₇ H ₁₆ CINO ₂
Molecular Weight	181.66 g/mol [1] [2] [3] [4]
Appearance	White to off-white crystalline powder [1] [5] [6] [7]
Melting Point	168-175 °C (with decomposition) [1] [8] [9] [10]
Solubility	Soluble in methanol and other polar organic solvents. [1] [8] [11]
Optical Rotation	$[\alpha]^{20}_D +1.5 \pm 0.3^\circ$ (c=2 in Ethanol) [1] [7]
Purity	Typically ≥98% (determined by titration or NMR) [1] [5]
Storage Conditions	2-8°C in a tightly sealed container; hygroscopic. [1] [8] [9]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of **tert-Butyl L-alaninate** hydrochloride.

Melting Point Determination (Capillary Method)

This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <741>.
[\[1\]](#)

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

- Melting point apparatus (e.g., Mettler Toledo MP series or similar)
- Glass capillary tubes (0.8-1.2 mm internal diameter)
- Spatula
- Mortar and pestle (optional, for pulverizing coarse crystals)

Procedure:

- Sample Preparation: A small amount of **tert-Butyl L-alaninate** hydrochloride is finely powdered, if necessary. The sample is then packed into a glass capillary tube to a height of 2-3 mm.
- Instrument Setup: The melting point apparatus is calibrated using appropriate reference standards.
- Measurement:
 - A rapid preliminary determination may be performed by heating at a rate of 10 °C/min to approximate the melting point.
 - For an accurate determination, a fresh sample is heated to a temperature approximately 10 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C/min.
 - The temperature at which the first liquid is observed is recorded as the beginning of the melting range.
 - The temperature at which the last solid particle melts is recorded as the end of the melting range.
- Handling Hygroscopic Samples: Given that the compound is hygroscopic, the capillary tube may be sealed with a flame to prevent moisture absorption during the measurement.[1]

Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in the USP General Chapter <1236> for solubility measurements.

Objective: To determine the solubility of **tert-Butyl L-alaninate** hydrochloride in a given solvent.

Materials:

- **tert-Butyl L-alaninate** hydrochloride
- Solvent of interest (e.g., methanol)
- Scintillation vials or sealed flasks
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- Spectrophotometer or HPLC for concentration analysis

Procedure:

- Preparation of Saturated Solution: An excess amount of **tert-Butyl L-alaninate** hydrochloride is added to a known volume of the solvent in a sealed vial.
- Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged at high speed to separate the undissolved solid from the supernatant.
- Concentration Analysis: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved solid is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

- Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

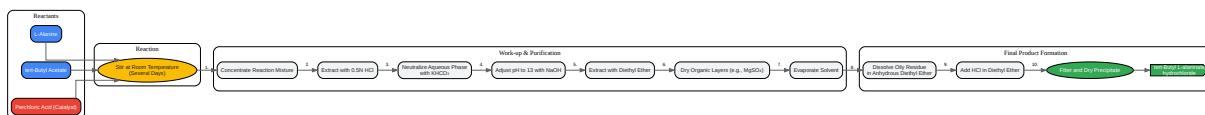
Optical Rotation Measurement

This protocol follows the general principles for determining optical rotation.

Objective: To measure the specific rotation of **tert-Butyl L-alaninate** hydrochloride.

Apparatus:

- Polarimeter
- Sodium D-line lamp (589 nm)
- Polarimeter cell (1 dm path length)
- Volumetric flask
- Analytical balance


Procedure:

- Solution Preparation: A precise mass of **tert-Butyl L-alaninate** hydrochloride (e.g., 200 mg) is dissolved in a specific volume of a suitable solvent (e.g., ethanol) in a volumetric flask to achieve a known concentration (c, in g/100 mL).
- Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).
- Measurement: The polarimeter cell is rinsed and filled with the sample solution. The observed optical rotation (α) is measured at a constant temperature (e.g., 20 °C).
- Calculation of Specific Rotation: The specific rotation ($[\alpha]$) is calculated using the following formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the cell in decimeters (dm).

- c is the concentration of the solution in g/100 mL.

Synthesis Workflow

tert-Butyl L-alaninate hydrochloride is commonly synthesized via the esterification of L-alanine. The following diagram illustrates a typical experimental workflow for its preparation.

[Click to download full resolution via product page](#)

Caption: A typical laboratory workflow for the synthesis of **tert-Butyl L-alaninate** hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uspbpep.com [uspbpep.com]
- 2. uspnf.com [uspnf.com]
- 3. ^{FLU}741^{FLU} Melting Range or Temperature [doi.usp.org]

- 4. biorelevant.com [biorelevant.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Solubility Measurements | USP-NF [uspnf.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digicollections.net [digicollections.net]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. scribd.com [scribd.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of tert-Butyl L-alaninate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265749#what-are-the-physical-properties-of-tert-butyl-l-alaninate-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com